3-[(2,3-dimethylphenyl)amino]-2-benzofuran-1(3H)-one
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Overview
Description
3-[(2,3-DIMETHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring fused with a dimethylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-DIMETHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve higher yields and purity. The use of microwave-promoted methods has been explored to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-DIMETHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the benzofuran ring.
Scientific Research Applications
3-[(2,3-DIMETHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,3-DIMETHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, it may act on tyrosine-protein kinase pathways, influencing cell signaling and function . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and dimethylphenylamino compounds. Examples include:
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3-[(2,3-dimethylphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one
Uniqueness
What sets 3-[(2,3-DIMETHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE apart is its unique combination of a benzofuran ring with a dimethylphenylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H15NO2 |
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Molecular Weight |
253.29 g/mol |
IUPAC Name |
3-(2,3-dimethylanilino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H15NO2/c1-10-6-5-9-14(11(10)2)17-15-12-7-3-4-8-13(12)16(18)19-15/h3-9,15,17H,1-2H3 |
InChI Key |
NAEDYDIANMTQJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2C3=CC=CC=C3C(=O)O2)C |
Origin of Product |
United States |
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